molecular formula C9H6ClNO2 B3388244 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone CAS No. 86518-10-7

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

Cat. No.: B3388244
CAS No.: 86518-10-7
M. Wt: 195.6 g/mol
InChI Key: WYWCCBXVKPYSIF-UHFFFAOYSA-N
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Description

General Significance of Fused Pyridine (B92270) and Furan (B31954) Ring Systems in Organic Chemistry

Fused heterocyclic compounds, characterized by the sharing of at least one bond between two or more rings, are cornerstones of organic and medicinal chemistry. nih.gov The fusion of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, with a furan ring, a five-membered aromatic heterocycle with one oxygen atom, gives rise to a class of compounds known as furopyridines. These structures are of considerable interest due to the unique combination of the electron-deficient nature of the pyridine ring and the electron-rich character of the furan ring. mdpi.com

This amalgamation of properties within a rigid, planar framework often leads to enhanced biological activity, improved physicochemical properties, and novel electronic characteristics compared to their individual monocyclic counterparts. nih.gov Consequently, fused pyridine and furan systems are integral components in the design of new pharmaceuticals and functional materials, demonstrating a broad spectrum of biological activities and applications in material sciences. nih.govscielo.br

Structural Features and Aromaticity of the Furo[3,2-c]pyridine (B1313802) Core

The furo[3,2-c]pyridine core is one of several possible isomers of furopyridine, each differing in the orientation of the fused rings. Structurally analogous to isoquinoline, the furo[3,2-c]pyridine system is an aromatic heterocyclic compound. mdpi.com

The aromaticity of this bicyclic system arises from the delocalization of π-electrons across both the pyridine and furan rings. The pyridine ring, similar to benzene, possesses a sextet of π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). nih.govsigmaaldrich.com The nitrogen atom in the pyridine ring is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not participating in the aromatic system. nih.gov The furan ring is also aromatic, with the oxygen atom contributing a lone pair of electrons to the π-system, resulting in a total of 6 π-electrons. srinichem.com The fusion of these two aromatic rings creates a stable, extended π-electron system.

Table 1: Properties of the Furo[3,2-c]pyridine Core

PropertyDescription
Molecular Formula C₇H₅NO
Molar Mass 119.12 g/mol
Aromaticity Aromatic
Structure Fused bicyclic heterocycle
Isosteric Analogue Isoquinoline

Overview of Academic Research Focusing on 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone and Related Derivatives

Direct academic research specifically detailing the synthesis, properties, and applications of this compound is limited in publicly accessible literature. However, the broader class of furo[3,2-c]pyridine derivatives has been the subject of investigation, primarily for their potential biological activities.

For instance, derivatives of the furo[3,2-c]pyridine ring system have been synthesized and explored for their potential as antipsychotic agents. epa.gov These studies highlight the potential of this scaffold in modulating central nervous system targets. Furthermore, various substituted furopyridines have been investigated for their antimicrobial and antitumor activities, indicating the therapeutic potential of this heterocyclic family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWCCBXVKPYSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furo 3,2 C Pyridine Scaffolds and Derivatives

Strategies for the Construction of the Furo[3,2-c]pyridine (B1313802) Ring System

The assembly of the bicyclic furo[3,2-c]pyridine core can be achieved through several strategic approaches. These methods generally involve either forming the furan (B31954) ring onto a pre-existing pyridine (B92270) core or constructing the pyridine ring adjacent to a furan moiety.

A common and effective strategy for synthesizing furo[3,2-c]pyridines involves the cyclization of appropriately substituted pyridine derivatives. This approach leverages the well-established chemistry of the pyridine ring to introduce the necessary functional groups for the subsequent furan ring formation.

Intramolecular 5-endo-dig cyclizations are a powerful tool for forming five-membered rings, including the furan portion of the furo[3,2-c]pyridine system. This type of reaction involves the attack of a nucleophile onto an alkyne, which is geometrically constrained to favor the 5-endo pathway.

A notable example involves a cascade process that begins with a Sonogashira coupling of 4-hydroxy-3-iodopyridine with a terminal alkyne. semanticscholar.org This initial coupling is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridin-4-ol oxygen acts as the nucleophile, attacking the newly installed alkyne moiety to construct the furan ring. semanticscholar.org This efficient one-pot procedure provides direct access to the furo[3,2-c]pyridine scaffold. semanticscholar.org The reaction is typically catalyzed by palladium complexes in the presence of a copper(I) co-catalyst. semanticscholar.org

Starting MaterialReagentsReaction TypeProductYield (%)Ref
4-Hydroxy-3-iodopyridinePropargyl ethers, Pd catalyst, CuI, DiisopropylamineSonogashira coupling / 5-endo-dig cyclization2-Substituted furo[3,2-c]pyridinesGood semanticscholar.org
4-Hydroxy-3-iodopyridineDialkynes, Trialkynes, Pd catalyst, CuISonogashira coupling / 5-endo-dig cyclizationDivalent/Trivalent furo[3,2-c]pyridines41-67% semanticscholar.org

Another established method for building the furo[3,2-c]pyridine core from pyridine precursors involves the formation and subsequent transformation of furopyridones. This multi-step sequence typically starts with the preparation of substituted furopropenoic acids from an appropriate aldehyde under Doebner's conditions. researchgate.net These acids are then converted into their corresponding azides. researchgate.net

The crucial ring-closing step is achieved through thermal cyclization of the azides in a high-boiling solvent like Dowtherm, which yields furopyridones. researchgate.net These intermediates are not yet the fully aromatic furo[3,2-c]pyridine system. Aromatization is accomplished in a final step, for instance, by treating the furopyridone with phosphorus oxychloride (POCl₃). This reaction not only aromatizes the pyridine ring but also introduces a chlorine atom at the 4-position, directly leading to 4-chloro-furo[3,2-c]pyridine derivatives, which are immediate precursors to the target compound of this article. researchgate.net

PrecursorKey IntermediateAromatization ReagentProductRef
Substituted furopropenoic acid azide (B81097)FuropyridonePhosphorus oxychloride (POCl₃)4-Chloro-furo[3,2-c]pyridine researchgate.net

Furan annulation strategies involve the construction of the pyridine ring onto a pre-existing furan molecule. While less common for the furo[3,2-c]pyridine isomer specifically, related approaches have been described for hydrogenated versions of the scaffold. For instance, the synthesis of tetrahydrofuro[3,2-c]pyridines can be achieved using methods like the Pictet-Spengler reaction, starting from furan-containing amines and aldehydes. nih.gov This highlights the principle of building the pyridine ring from a furan starting material.

Cascade and multicomponent reactions (MCRs) offer high efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These advanced strategies are highly desirable for constructing complex heterocyclic systems like furo[3,2-c]pyridines.

As mentioned previously, the combination of a Sonogashira reaction with a 5-endo-dig cyclization is an excellent example of a cascade process that efficiently yields the furo[3,2-c]pyridine skeleton from simple starting materials. semanticscholar.org Similarly, multicomponent reactions, which bring together three or more reactants in one pot, have been developed for related heterocycles. For example, a three-component reaction of aryl ketones, hydroxylamine, and internal alkynes has been used to assemble various heterocycle-fused pyridines. acs.org While this specific example leads to the furo[2,3-c]pyridine (B168854) isomer, the underlying principle demonstrates the potential of MCRs for accessing the furo[3,2-c]pyridine core through careful selection of reactants. acs.org

Cyclization Reactions from Pyridine Precursors

Advanced Functionalization and Derivatization Strategies

Once the furo[3,2-c]pyridine scaffold is constructed, further modifications are often necessary to synthesize specific target molecules like 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone. The chlorine atom at the C4 position, introduced during aromatization with POCl₃, is a particularly useful handle for derivatization. researchgate.net

This chloro group can be readily displaced by various nucleophiles. For example, reaction with alkoxides such as sodium ethoxide or propoxide leads to the corresponding 4-alkoxy derivatives. researchgate.net Similarly, treatment with cyclic secondary amines like morpholine, piperidine, or pyrrolidine (B122466) results in the formation of 4-amino-substituted furo[3,2-c]pyridines. researchgate.net The chloro group can also be reduced. For instance, reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst can convert a 4-chloro derivative into a 4-amino-furo[3,2-c]pyridine. researchgate.net

To obtain the target compound, this compound, a key step would be the introduction of the acetyl group at the C2 position of the furan ring. This can typically be achieved through electrophilic substitution reactions such as a Friedel-Crafts acylation on the electron-rich furan ring of a pre-formed 4-chlorofuro[3,2-c]pyridine (B1586628) intermediate.

SubstrateReagent(s)Reaction TypeProductRef
4-Chloro-furo[3,2-c]pyridineSodium ethoxideNucleophilic substitution4-Ethoxy-furo[3,2-c]pyridine researchgate.net
4-Chloro-furo[3,2-c]pyridineMorpholineNucleophilic substitution4-Morpholinofuro[3,2-c]pyridine researchgate.net
4-Chloro-2-(4-nitrophenyl)furo[3,2-c]pyridineHydrazine hydrate, Pd/CReduction4-Amino-2-(4-aminophenyl)furo[3,2-c]pyridine researchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the furo[3,2-c]pyridine core or its pyridine precursors is a critical step, installing a versatile functional handle for subsequent carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This two-step sequence allows for the introduction of a wide array of substituents, significantly diversifying the chemical space accessible from a common intermediate.

Halogenation can be achieved on the pyridine ring prior to the furan ring formation or on the fused bicyclic system. For instance, electrophilic substitution using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can introduce iodine or bromine onto the furopyridine scaffold. mdpi.com More recent methods have focused on achieving high regioselectivity in the halogenation of the pyridine ring itself through the use of Zincke imine intermediates, which allows for selective functionalization at the 3-position under mild conditions. google.comdocumentsdelivered.com

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halogenated furo[3,2-c]pyridines. These reactions enable the formation of C-C bonds, attaching alkyl, alkenyl, alkynyl, or aryl groups to the heterocyclic core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. st-andrews.ac.uknih.gov In the context of furo[3,2-c]pyridine synthesis, it is frequently used in a cascade process where a halogenated 4-hydroxypyridine (B47283) is coupled with an alkyne. The resulting intermediate then undergoes a base-induced 5-endo-dig cyclization to form the furan ring in one pot. youtube.com This method provides a highly efficient entry to the core scaffold.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govnih.gov It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. nih.gov This reaction can be applied to couple various alkyl or aryl zinc reagents to a halogenated furo[3,2-c]pyridine, offering a robust method for introducing diverse substituents. chemsoc.org.cn

Suzuki Coupling: As one of the most widely used cross-coupling reactions in pharmaceutical chemistry, the Suzuki-Miyaura reaction pairs an organoboron species (like a boronic acid or ester) with an organic halide. rsc.orgorganic-chemistry.org While highly effective for many systems, Suzuki couplings involving 2-pyridylboronates can be challenging due to instability and low reactivity. researchgate.net Alternative coupling partners, such as pyridine sulfinates, have been developed to overcome these limitations, providing a more reliable method for creating linkages at the 2-position of pyridine and its fused derivatives. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionNucleophileElectrophileKey FeaturesTypical Catalysts
SonogashiraTerminal AlkyneAryl/Vinyl HalideForms C(sp²)-C(sp) bonds; mild conditions. st-andrews.ac.ukPd complex (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI)
NegishiOrganozincAryl/Vinyl Halide/TriflateHigh functional group tolerance; couples sp, sp², sp³ carbons. nih.govPd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄, Ni(acac)₂)
SuzukiOrganoboronAryl/Vinyl Halide/TriflateMild conditions; low toxicity of boron reagents. rsc.orgPd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a phosphine (B1218219) ligand

In addition to cross-coupling, halogens on the furo[3,2-c]pyridine ring can be displaced by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is particularly effective for halogens located at positions activated by the ring nitrogen, such as the C4-position. researchgate.net The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like intermediate.

Research has shown that a chlorine atom at the C4-position of the furo[3,2-c]pyridine scaffold can be readily substituted by various nucleophiles, including alkoxides (e.g., sodium ethoxide, propoxide) and cyclic secondary amines (e.g., morpholine, piperidine), to yield the corresponding 4-alkoxy and 4-amino derivatives. organic-chemistry.org

Introduction of Ketone and Other Carbonyl Functionalities

Introducing a ketone group, such as the ethanone (B97240) moiety in the target compound, onto the furo[3,2-c]pyridine scaffold requires specific synthetic methods. Direct Friedel-Crafts acylation, a common method for acylating aromatic rings, is often challenging on the electron-deficient pyridine nucleus. youtube.comresearchgate.net However, several alternative strategies are available.

Acylation of a Lithiated Intermediate: A robust method for acylating heterocycles is through directed ortho-metalation (DoM) or halogen-metal exchange, followed by quenching with an acylating agent. youtube.com For the furo[3,2-c]pyridine system, regioselective lithiation can be achieved at the C2 position of the furan ring, which is the most acidic site. Treatment of the parent furo[3,2-c]pyridine with a strong base like n-butyllithium (n-BuLi) generates a C2-lithiated species. This nucleophilic intermediate can then react with an electrophile such as acetyl chloride or acetic anhydride (B1165640) to install the desired 2-ethanone group. figshare.comnih.gov

Friedel-Crafts Acylation on the Furan Ring: While the pyridine ring is deactivated, the electron-rich furan ring is susceptible to electrophilic substitution. google.com Under appropriate Lewis acid catalysis (e.g., AlCl₃, SnCl₄), the furo[3,2-c]pyridine system could potentially undergo selective Friedel-Crafts acylation at the C2 position. This approach has been successfully applied to other fused, electron-rich heterocyclic systems like imidazo[1,2-a]pyridines. nih.govmdpi.com

Intramolecular Cyclization: Carbonyl groups can also be incorporated during the construction of the ring system itself. For example, an intramolecular Friedel-Crafts acylation of a 3-furoyl-amino acid derivative has been used to synthesize 5,6-dihydrofuro[3,2-c]pyridine-4,7-diones, which contain two carbonyl functionalities within the heterocyclic core. nih.gov

Asymmetric Synthesis Approaches for Enantiopure Analogs

The development of asymmetric syntheses to produce enantiomerically pure furo[3,2-c]pyridine analogs is an area of growing interest, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. While methodologies for the asymmetric synthesis of the furo[3,2-c]pyridine core itself are not extensively documented, general strategies in asymmetric catalysis can be considered for adaptation.

For analogs with a chiral center in a substituent, such as a secondary alcohol derived from the reduction of a ketone, asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) is a standard approach. Furthermore, recent advances in catalysis have enabled the asymmetric synthesis of chiral pyridines and piperidines from achiral precursors, often involving transition-metal-catalyzed processes with chiral ligands. nih.govresearchgate.net For instance, Rh-catalyzed asymmetric reductive Heck reactions have been used to prepare enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov Such strategies could potentially be adapted to create chiral furo[3,2-c]pyridine derivatives.

Specific Synthetic Routes for this compound and Closely Related Furo[3,2-c]pyridine Ketones

No single published procedure details the complete synthesis of this compound. However, a viable synthetic route can be designed by combining established reactions for the synthesis and functionalization of the furo[3,2-c]pyridine scaffold. A particularly relevant strategy is based on the work of Krutošíková and colleagues, who have extensively studied the synthesis of 2- and 4-substituted furo[3,2-c]pyridines. organic-chemistry.orgresearchgate.net

A plausible multi-step synthesis is outlined below:

Formation of the Furo[3,2-c]pyridin-4-one Core: The synthesis can begin with the construction of a furo[3,2-c]pyridin-4-one. This can be achieved through the Curtius rearrangement of a 3-(2-furyl)acryloyl azide, which cyclizes to form the pyridinone ring fused to the furan. An alternative is the cyclization of a 3-alkynyl-4-pyridone.

Acylation at the C2-Position: The next key step is the introduction of the acetyl group. As the C2 position of the furan ring is the most reactive site for electrophilic attack or deprotonation, the furo[3,2-c]pyridin-4-one intermediate would likely undergo regioselective acylation at this position. The most reliable method would be deprotonation with a strong base (e.g., LDA or n-BuLi) to form the C2-anion, followed by reaction with an acetylating agent like N-acetylimidazole or acetyl chloride.

Chlorination of the Pyridinone: The final step is the conversion of the 4-oxo group to the 4-chloro group. This is a standard transformation for pyridinones and related heterocycles. Treatment of the 2-acetyl-furo[3,2-c]pyridin-4-one intermediate with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would yield the final target compound, this compound. This chlorination step is well-documented for converting furo[3,2-c]pyridinones into their 4-chloro derivatives. organic-chemistry.orgresearchgate.net

This proposed route leverages established, high-yielding reactions to provide a logical and practical pathway to the title compound and its analogs.

Reactivity and Mechanistic Investigations of Furo 3,2 C Pyridine Derivatives

Electrophilic and Nucleophilic Substitution Patterns on the Fused System

The reactivity of the furo[3,2-c]pyridine (B1313802) system is dictated by the electronic characteristics of its constituent rings. The pyridine (B92270) ring is inherently π-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group. Conversely, the furan (B31954) ring is π-excessive, making it the preferred site for electrophilic substitution.

Electrophilic Substitution: For the parent furo[3,2-c]pyridine, electrophilic attack, such as nitration, preferentially occurs at the C2 position of the furan ring. However, in 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, the presence of a deactivating acetyl group at the C2 position significantly reduces the nucleophilicity of the furan ring. This makes electrophilic substitution on the furan moiety more challenging compared to the unsubstituted parent compound. Any forced electrophilic attack would likely be directed to the C3 position, if it occurs on the furan ring at all.

Nucleophilic Substitution: The most significant reactivity pattern for this compound is nucleophilic aromatic substitution (SNAr) on the pyridine ring. The chlorine atom at the C4 position, which is para to the ring nitrogen, is highly activated towards displacement by nucleophiles. stackexchange.comyoutube.com This activation arises because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com

Research on analogous 4-chlorofuro[3,2-c]pyridine (B1586628) derivatives has demonstrated successful substitution of the chlorine atom by a variety of nucleophiles. researchgate.net These reactions provide a versatile method for the functionalization of the furo[3,2-c]pyridine core.

Starting Material ClassNucleophileProduct Class
4-Chlorofuro[3,2-c]pyridinesSodium Ethoxide4-Ethoxyfuro[3,2-c]pyridines
4-Chlorofuro[3,2-c]pyridinesSodium Propoxide4-Propoxyfuro[3,2-c]pyridines
4-Chlorofuro[3,2-c]pyridinesSodium Isopropoxide4-Isopropoxyfuro[3,2-c]pyridines
4-Chlorofuro[3,2-c]pyridinesMorpholine4-Morpholinofuro[3,2-c]pyridines
4-Chlorofuro[3,2-c]pyridinesPiperidine4-Piperidinofuro[3,2-c]pyridines
4-Chlorofuro[3,2-c]pyridinesPyrrolidine (B122466)4-Pyrrolidinofuro[3,2-c]pyridines
4-Chlorofuro[3,2-c]pyridinesHydrazine (B178648) Hydrate (B1144303)4-Aminofuro[3,2-c]pyridines

Data sourced from studies on 4-chloro-2-substituted furo[3,2-c]pyridines. researchgate.net

Ring-Opening and Rearrangement Reactions

While the aromatic furo[3,2-c]pyridine system is generally stable, its hydrogenated analogues can undergo ring-opening reactions. For instance, studies on the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction have shown that the furan ring is susceptible to acid-catalyzed hydrolysis. nih.govbeilstein-journals.org This process involves the opening of the furan ring to form a 1,4-diketone intermediate. nih.gov Although this reactivity is observed in the saturated system, it highlights the latent potential for the furan portion of the molecule to undergo ring-opening under specific, typically acidic, conditions.

Rearrangement reactions are more commonly observed during the synthesis of the furo[3,2-c]pyridine skeleton itself rather than from the pre-formed heterocycle. Early synthetic routes, for example, utilized a Curtius rearrangement of a 3-(2-furyl)acryloyl azide (B81097) to construct the pyridine portion of the ring system.

Exploration of Reaction Mechanisms through Intermediate Analysis

The mechanisms of reactions involving the furo[3,2-c]pyridine scaffold are often explored through computational studies and the isolation or spectroscopic observation of key intermediates. Many modern synthetic routes to this ring system involve elegant cascade reactions where multiple bonds are formed in a single operational sequence.

One prominent example is the synthesis involving a Sonogashira coupling followed by a 5-endo-dig cyclization. semanticscholar.org The mechanism proceeds through an alkynyl-substituted pyridine intermediate. A subsequent base-induced intramolecular nucleophilic attack by the pyridine oxygen onto the alkyne moiety forms the furan ring. semanticscholar.org

Phosphine-mediated reactions have also been developed, proceeding through zwitterionic phosphorus intermediates that undergo subsequent O-acylation and intramolecular Wittig reactions to construct complex fused systems. acs.org

Ligand and Catalytic Activity Studies of Furo[3,2-c]pyridine Derivatives

The furo[3,2-c]pyridine framework, containing a nitrogen atom with a lone pair of electrons in a heterocyclic aromatic system, is an effective ligand for both metal ions and biological receptors. This property has been explored in coordination chemistry and medicinal chemistry.

Several furo[3,2-c]pyridine derivatives have been used as ligands to prepare coordination compounds with transition metals such as copper(II) and cobalt(II). researchgate.net The nitrogen atom of the pyridine ring serves as the primary coordination site, allowing for the construction of complex metal-organic structures.

In the field of medicinal chemistry, the furo[3,2-c]pyridine ring is considered a key pharmacophore with potential antipsychotic activity. researchgate.netnih.gov Derivatives where the C4 position is substituted with an arylpiperazine moiety have been synthesized and evaluated for their biological activity. These compounds have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while exhibiting weak interaction with dopamine (B1211576) D2 receptors. nih.gov This receptor binding profile suggests that the furo[3,2-c]pyridine scaffold acts as a specific ligand, with its activity modulated by the substituents on the ring system. The specific compound this compound serves as a crucial intermediate for accessing these more complex, biologically active molecules through nucleophilic substitution at the C4 position. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

High-resolution ¹H NMR spectroscopy provides crucial information about the chemical environment, number, and connectivity of protons in the molecule. For the furo[3,2-c]pyridine (B1313802) core, distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and furan (B31954) rings are expected. The acetyl group would present a characteristic singlet in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct resonance, including the quaternary carbons of the fused ring system and the carbonyl carbon of the ethanone (B97240) moiety. While specific experimental data for the title compound is not publicly available, expected chemical shift ranges can be inferred from related furo[3,2-c]pyridine derivatives. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.7105 - 160
Furan Ring Proton7.0 - 8.0100 - 155
Acetyl Protons (-CH₃)2.5 - 2.825 - 30
Carbonyl Carbon (C=O)-190 - 200

Note: These are estimated ranges and actual experimental values may vary.

To definitively establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of adjacent protons within the pyridine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the furo[3,2-c]pyridine scaffold.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary carbons and confirming the position of the acetyl and chloro substituents on the furo[3,2-c]pyridine core. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as the carbon at position 2 of the furan ring.

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable insights into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen atom would be sensitive to the electronic effects of the fused furan ring and the chloro-substituent, providing additional structural confirmation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₉H₆ClNO₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) and subsequent cleavages of the heterocyclic ring system. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments. While a detailed fragmentation analysis for the title compound is not available, studies on related furo[3,2-c]tetrahydroquinoline derivatives have demonstrated characteristic cleavages of the furan ring. researchgate.net

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment
[M]⁺Molecular Ion
[M-15]⁺Loss of methyl radical (•CH₃)
[M-43]⁺Loss of acetyl radical (•COCH₃)
Isotopic PeaksPresence of Chlorine

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1660-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the furo[3,2-c]pyridine core, and the C-O-C stretching of the furan ring. The C-Cl stretching vibration would also be present at lower frequencies.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Carbonyl (C=O) Stretch1660 - 1700
Aromatic C=C and C=N Stretch1400 - 1600
C-O-C (Furan) Stretch1000 - 1300
C-Cl Stretch600 - 800

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Furthermore, X-ray crystallography reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the supramolecular architecture. Although a crystal structure for this compound has not been reported, X-ray analysis of other furo[3,2-c]pyridine derivatives has been successfully used to confirm their molecular structures and solid-state conformations. researchgate.net The structural data from X-ray crystallography serves as the ultimate proof of structure.

Hyphenated Analytical Techniques for Mixture Analysis

Hyphenated techniques are indispensable for the analysis of complex samples where components must be separated prior to identification. For a compound like this compound, which may be present alongside starting materials, intermediates, and byproducts, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are paramount.

While specific published studies detailing the hyphenated analysis of this compound are not prevalent, the successful application of GC-MS for the detection of related tetrahydrofuro[3,2-c]pyridine derivatives has been documented. nih.gov This indicates the suitability of such methods for the broader furo[3,2-c]pyridine class.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would serve to separate it from other volatile components in a mixture before subjecting it to mass analysis for identification. The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the molecular weight of the compound.

A hypothetical GC-MS analysis of a crude reaction mixture to synthesize this compound could yield data similar to that presented in Table 1. The retention time (t_R) distinguishes the components, while the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and key fragments confirms their identity.

Table 1: Hypothetical GC-MS Data for Analysis of a Synthesis Mixture

Component Retention Time (t_R) (min) Key m/z values (relative intensity)
Precursor A (e.g., a substituted pyridine) 8.5 [Specific m/z for Precursor A]
Precursor B (e.g., a chloroacetyl derivative) 10.2 [Specific m/z for Precursor B]
This compound 15.8 209/211 ([M]⁺, ~3:1), 194/196 ([M-CH₃]⁺), 166/168 ([M-COCH₃]⁺)

Note: The 3:1 isotopic pattern for ions containing a chlorine atom is a key diagnostic feature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred method. In this technique, the sample mixture is separated using high-performance liquid chromatography (HPLC) before entering the mass spectrometer. LC-MS is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. The choice of ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is critical and would be optimized for the specific analyte. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information.

Table 2 illustrates the type of data that would be generated from an LC-MS analysis to assess the purity of a sample of this compound.

Table 2: Representative LC-MS Data for Purity Assessment

Peak No. Retention Time (min) [M+H]⁺ (m/z) Proposed Identity
1 4.1 [m/z of a polar impurity] Unreacted Starting Material
2 9.7 210.0 / 212.0 This compound

These hyphenated methods provide a comprehensive analytical picture, enabling not only the unambiguous identification of the target compound within a complex matrix but also the simultaneous detection and tentative identification of related impurities and byproducts. This capability is crucial for process optimization in chemical synthesis and for quality control of the final product.

Computational Chemistry and Theoretical Studies of Furo 3,2 C Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For the furo[3,2-c]pyridine (B1313802) system, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms (geometry optimization) and in describing the distribution of electrons within the molecule.

Theoretical studies on related heterocyclic systems demonstrate that the choice of functional and basis set is critical for obtaining accurate results. For instance, in the computational analysis of pyridine (B92270) derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to provide a reliable description of both the geometry and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and based on general principles of computational chemistry, as specific research data for this exact compound is not publicly available.

Parameter Bond Predicted Value (Å)
Bond Length C2-C(acetyl) 1.48
C(acetyl)=O 1.23
C4-Cl 1.74
N5-C6 1.34

Note: The values presented are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital-orbital interactions within a molecule. It provides a localized, Lewis-like picture of bonding and is particularly useful for understanding hyperconjugative interactions, which are key to molecular stability.

For this compound, NBO analysis would elucidate the nature of the intramolecular charge transfer (ICT) between donor and acceptor groups. The analysis can quantify the stabilization energies associated with these interactions. For example, it would reveal the delocalization of electron density from the lone pairs of the furan's oxygen atom and the pyridine's nitrogen atom into the antibonding orbitals of adjacent bonds.

Key interactions to investigate would include:

LP(O1) -> π(C7a-N5)*: Delocalization of an oxygen lone pair into the pyridine ring's π-system.

LP(N5) -> π(C4-C4a)*: Delocalization of the nitrogen lone pair within the pyridine ring.

π(C2-C3) -> π(C(acetyl)=O)*: Hyperconjugation from the furan (B31954) ring's π-system into the acetyl group's antibonding orbital.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix This table is illustrative and based on general principles of NBO analysis, as specific research data for this exact compound is not publicly available.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O1) π* (C2-C3) 15.2
LP (N5) π* (C4-C4a) 20.5

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. The values are hypothetical.

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, the distribution of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the electron-rich furo-pyridine ring system, while the LUMO would be concentrated on the acetyl group and the carbon atom attached to the chlorine, which are electron-deficient centers. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the acetyl group and the nitrogen atom of the pyridine ring, while positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group.

Table 3: Hypothetical Frontier Molecular Orbital Energies This table is illustrative and based on general principles of FMO theory, as specific research data for this exact compound is not publicly available.

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: The values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While the furo[3,2-c]pyridine core is largely planar, the acetyl substituent at the C2 position has rotational freedom around the C2-C(acetyl) bond. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational preferences of the molecule.

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological receptor, as the binding affinity can be highly dependent on the conformation of the ligand. The simulation would likely show that the acetyl group's orientation relative to the furan ring is not fixed, and certain orientations are energetically more favorable than others due to steric and electronic effects.

In Silico Modeling of Reaction Pathways and Transition States

Computational methods can be used to model chemical reaction pathways, providing detailed information about the transition states and activation energies involved. For furo[3,2-c]pyridine systems, in silico modeling can be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution at the chlorinated position or reactions involving the acetyl group.

By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is a maximum on the potential energy surface in the direction of the reaction coordinate but a minimum in all other directions. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies are invaluable for understanding the reactivity of this compound and for designing synthetic routes to new derivatives.

Academic Applications and Research Tool Development

Furo[3,2-c]pyridine (B1313802) Scaffolds as Synthetic Intermediates and Building Blocks

The furo[3,2-c]pyridine scaffold, the core of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, is a valuable synthetic intermediate for constructing more complex molecular architectures. The strategic placement of functional groups on this scaffold allows for a variety of chemical transformations. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the acetyl group at the 2-position provides a handle for condensation, oxidation, reduction, and other ketone-related chemistries.

Researchers have developed efficient cascade processes to synthesize the furo[3,2-c]pyridine core, often involving Sonogashira reactions followed by cyclization. semanticscholar.org Once formed, these scaffolds serve as foundational structures. For instance, chloro-substituted furopyridines have been converted into various derivatives through reactions with nucleophiles like alkoxides and amines, demonstrating their utility as versatile intermediates. researchgate.net The synthesis of multivalent furo[3,2-c]pyridine and bifuro[3,2-c]pyridine derivatives further underscores the role of the core scaffold as a building block for larger, more complex systems. semanticscholar.orgresearchgate.net The title compound, with its specific functional groups, is primed for such elaborations, enabling the generation of diverse libraries of compounds for various research applications.

Furo[3,2-c]pyridine PrecursorReaction TypeResulting Structure/ApplicationReference
4-Hydroxy-3-iodopyridineSonogashira Reaction & Cascade CyclizationCore synthesis of various furo[3,2-c]pyridine derivatives semanticscholar.org
4-Chlorofuro[3,2-c]pyridinesNucleophilic SubstitutionFormation of 4-amino and 4-alkoxy furo[3,2-c]pyridine derivatives researchgate.net
3-Furoyl-L-leucineIntramolecular CyclizationSynthesis of furopyridone derivatives for further modification mdpi.com
Furo[3,2-c]pyridine N-oxideReductive Homo-couplingPreparation of bifuro[3,2-c]pyridine derivatives semanticscholar.org

Exploration in Advanced Materials Science (e.g., Optoelectronic Properties, OLED Emitters)

The furo[3,2-c]pyridine framework has emerged as a highly promising component in the field of advanced materials, particularly in the development of organic light-emitting diodes (OLEDs). The electronic properties of this scaffold can be finely tuned through chemical modification, leading to materials with desirable optoelectronic characteristics.

Researchers have successfully incorporated furo[3,2-c]pyridine ligands into iridium(III) complexes, creating highly efficient phosphorescent emitters for OLEDs. bohrium.com These materials exhibit tunable emission colors spanning the entire visible range, from greenish-blue to deep-red, while maintaining high photoluminescence quantum yields (PLQYs). bohrium.com Devices fabricated with these emitters have demonstrated exceptional performance, achieving state-of-the-art external quantum efficiencies (EQEs). For example, a green-emitting OLED based on a (pfupy)₂Ir(acac) complex, where 'pfupy' is a furo[3,2-c]pyridine-based ligand, realized a record-high EQE of 30.5%. rsc.org Such high efficiencies, combined with gentle efficiency roll-off at high brightness, highlight the significant potential of furo[3,2-c]pyridine-based materials for use in full-color displays and solid-state lighting. rsc.org The introduction of substituents, such as methoxy (B1213986) groups, onto the scaffold can also improve solubility, facilitating low-cost solution-processing methods for OLED fabrication. researchgate.net

Furo[3,2-c]pyridine-based Ir(III) ComplexEmission ColorEmission Max. (λem)PLQYMax. EQE (%)CIE Coordinates (x, y)Reference
(pfupy)₂Ir(acac)Green538 nm0.8030.5N/A rsc.org
Complex 1Greenish-Blue477 nm~0.7820.0(0.25, 0.48) bohrium.com
Complex 2Green~530 nm~0.7031.8(0.30, 0.58) bohrium.com
Complex 3Orange~590 nm~0.3416.6(0.62, 0.37) bohrium.com
Complex 4Deep-Red641 nm~0.108.5(0.70, 0.29) bohrium.com

Use as Chemical Probes for Mechanistic Biological Research

Beyond materials science, the furo[3,2-c]pyridine scaffold is a valuable platform for developing chemical probes to investigate biological mechanisms. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a cellular or organismal context without a therapeutic goal.

Derivatives of the furo[3,2-c]pyridine ring system have shown potent and selective affinity for specific neurotransmitter receptors. For example, certain arylpiperazine derivatives of this scaffold bind strongly to serotonin (B10506) 5-HT₁ and 5-HT₂ receptors while showing only weak interaction with dopamine (B1211576) D₂ receptors. nih.gov This selectivity allows for the targeted investigation of the serotonergic system's role in neuronal signaling. Electrophysiological studies have further revealed that these molecules can have distinct effects on different populations of dopamine neurons, providing tools to dissect complex neural circuits. nih.gov While research on the isomeric furo[3,2-b]pyridine (B1253681) scaffold, it demonstrates the potential of the broader furopyridine class. These related compounds have been developed into highly selective inhibitors of specific enzymes like cdc-like kinases (CLKs) and sirtuin 1 (SIRT1), enabling the study of their roles in processes like cell division and gene regulation. researchgate.netresearchgate.netnih.gov The development of such selective inhibitors is crucial for validating biological targets and understanding their precise mechanisms of action.

Furopyridine ScaffoldBiological TargetSignificance in Mechanistic ResearchReference
Furo[3,2-c]pyridineSerotonin 5-HT₁/5-HT₂ ReceptorsSelective probe for studying serotonergic pathways with minimal off-target effects on dopamine D₂ receptors. nih.gov
Furo[3,2-b]pyridine (Isomer)cdc-like kinases (CLKs)Highly selective kinase inhibitor for probing the function of CLKs in cellular processes. researchgate.net
Furo[3,2-b]pyridine (Isomer)Sirtuin 1 (SIRT1) EnzymeEnzyme inhibitor for investigating the role of SIRT1 in biological pathways. nih.gov
Furo[3,2-b]pyridine (Isomer)Hedgehog Signaling PathwayModulator for studying a key pathway in developmental biology and disease. researchgate.net

Development of Analytical Standards and Reference Materials for Heterocyclic Chemistry

In the field of heterocyclic chemistry, the availability of high-purity, well-characterized analytical standards is essential for ensuring the accuracy, reliability, and reproducibility of experimental results. rsc.org A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.

This compound, as a stable, crystalline solid with a distinct molecular structure, is an ideal candidate for development into an analytical standard. Its unique structure provides a characteristic fingerprint in various analytical techniques. It can be used to calibrate instruments, validate new analytical methods for the quantification of furopyridines, and serve as a reference point in quality control for syntheses involving this or related structures. For example, its precise mass would be used in mass spectrometry for identity confirmation, while its unique pattern of signals in NMR spectroscopy would serve to verify the structure and purity of newly synthesized batches of related compounds. The development of such standards is a critical, albeit often overlooked, aspect of advancing chemical research, providing the necessary tools for robust scientific investigation.

Analytical TechniqueExpected Characteristic Data for this compoundPurpose as a Reference Standard
¹H NMR SpectroscopyDistinct chemical shifts and coupling constants for aromatic protons on both rings and the methyl protons of the acetyl group.Structural verification, purity assessment, and quantitative analysis (qNMR).
¹³C NMR SpectroscopyCharacteristic signals for carbonyl carbon, carbons of the fused heterocyclic core, and methyl carbon.Confirms carbon skeleton and presence of functional groups.
Mass Spectrometry (MS)Accurate mass measurement of the molecular ion [M]+ or [M+H]+, and a predictable isotopic pattern due to the chlorine atom.Unambiguous identification and confirmation of elemental composition.
Infrared (IR) SpectroscopyStrong characteristic absorption band for the carbonyl (C=O) stretch of the ketone.Confirmation of the presence of the key acetyl functional group.
High-Performance Liquid Chromatography (HPLC)A single, sharp peak with a characteristic retention time under defined conditions.Purity determination and method validation for separation of related compounds.

Future Research Directions and Unexplored Avenues for Furo 3,2 C Pyridines

Development of Novel and Sustainable Synthetic Methodologies

While several methods for the synthesis of the furo[3,2-c]pyridine (B1313802) core exist, there is a continuous need for more efficient, sustainable, and versatile strategies. Future research should focus on the development of novel synthetic routes that offer improvements in terms of atom economy, step economy, and environmental impact.

One promising approach involves the expansion of cascade reactions. A notable example is the synthesis of furo[3,2-c]pyridine derivatives through a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization to form the furan (B31954) ring. researchgate.net Future work could explore the use of different starting materials and catalysts to broaden the scope of this reaction and to introduce diverse functionalities, such as the acetyl group present in 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone.

Furthermore, the development of one-pot multicomponent reactions would be highly beneficial. These reactions, which combine three or more reactants in a single operation, can significantly streamline the synthesis of complex molecules and reduce waste. Research into novel multicomponent strategies for the construction of the furo[3,2-c]pyridine skeleton could lead to the rapid generation of libraries of derivatives for biological screening and materials science applications.

The exploration of greener reaction conditions is another critical area. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction protocols, such as microwave-assisted or flow chemistry techniques. For instance, the Pictet–Spengler reaction has been successfully employed for the synthesis of tetrahydrofuro[3,2-c]pyridines, and future research could focus on adapting this and other classical reactions to more sustainable conditions.

Table 1: Comparison of Synthetic Methodologies for Furo[3,2-c]pyridines

MethodologyDescriptionAdvantagesPotential for Improvement
Cascade Reactions Sequential transformations in a single pot, such as Sonogashira coupling followed by cyclization. researchgate.netHigh efficiency, step economy.Broader substrate scope, milder reaction conditions.
Pictet–Spengler Reaction Condensation followed by cyclization to form tetrahydrofuro[3,2-c]pyridines.Access to reduced ring systems.Expansion to fully aromatic systems, asymmetric variations.
From 3-Alkynyl-4-pyrones Tandem formation of both the furan and pyridine (B92270) rings from readily available starting materials.Novel approach, good yields.Exploration of a wider range of substituents.
Nucleophilic Substitution Functionalization of pre-formed furo[3,2-c]pyridine cores, such as chloro-derivatives.Access to diverse derivatives.Development of more efficient and selective substitution reactions.

Investigation of Unconventional Reactivity Patterns and Dearomatization Strategies

The reactivity of the furo[3,2-c]pyridine system, particularly the interplay between the electron-rich furan ring and the electron-deficient pyridine ring, presents a fertile ground for discovering novel chemical transformations. The presence of a chlorine atom in this compound offers a handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. Future research should delve deeper into the unconventional reactivity of this scaffold.

A particularly exciting and underexplored area is the dearomatization of furo[3,2-c]pyridines. Dearomatization reactions are powerful tools for the synthesis of three-dimensional molecules from flat aromatic precursors, which is of great interest for drug discovery. Research in this area could focus on developing catalytic asymmetric dearomatization methods to produce enantioenriched, partially or fully saturated furo[3,2-c]pyridine derivatives. These complex scaffolds could exhibit novel biological activities.

Furthermore, the investigation of pericyclic reactions, such as cycloadditions, involving the furo[3,2-c]pyridine core could lead to the discovery of new reaction pathways and the synthesis of novel polycyclic architectures. The unique electronic properties of the fused ring system may lead to unexpected regioselectivity and stereoselectivity in these reactions.

Advanced Computational Modeling for Complex Furo[3,2-c]pyridine Systems

Computational chemistry offers a powerful tool to complement experimental studies on furo[3,2-c]pyridine systems. Density Functional Theory (DFT) and other advanced computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.

For a compound like this compound, computational modeling could be used to:

Predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Elucidate the mechanisms of known and novel synthetic transformations.

Calculate spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds.

Model the interactions of furo[3,2-c]pyridine derivatives with biological targets, such as enzymes or receptors, to rationalize observed biological activities and guide the design of more potent analogues.

Future research should focus on developing and applying more sophisticated computational models to predict the properties and reactivity of complex furo[3,2-c]pyridine systems with higher accuracy. This could involve the use of multiscale modeling techniques to simulate the behavior of these molecules in different environments, such as in solution or at the interface of a material.

Design and Synthesis of Furo[3,2-c]pyridine-based Supramolecular Assemblies and Frameworks

The rigid and planar structure of the furo[3,2-c]pyridine core, combined with the potential for introducing various functional groups, makes it an attractive building block for the construction of supramolecular assemblies and functional materials.

Future research in this area could focus on the design and synthesis of:

Liquid Crystals: By attaching long alkyl chains to the furo[3,2-c]pyridine core, it may be possible to create novel liquid crystalline materials with interesting optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some furo[3,2-c]pyridine derivatives suggests their potential use as emitters in OLEDs. nih.gov Systematic studies on the structure-property relationships of these compounds could lead to the development of highly efficient and stable OLED materials.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and other potential coordination sites can be used to coordinate with metal ions to form MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The specific geometry of the furo[3,2-c]pyridine ligand could lead to the formation of MOFs with unique network topologies and properties.

Supramolecular Polymers: Through non-covalent interactions such as hydrogen bonding or π-π stacking, furo[3,2-c]pyridine derivatives could be designed to self-assemble into well-defined supramolecular polymers with interesting dynamic and responsive properties.

The synthesis of multivalent furo[3,2-c]pyridine derivatives, where multiple furo[3,2-c]pyridine units are connected through a central core, has already been explored and could be a promising strategy for creating complex supramolecular architectures. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, and what key reaction parameters require optimization?

  • Methodological Answer : Two primary routes include:
  • Friedel-Crafts Acylation : Reacting 4-chlorofuro[3,2-c]pyridine with acetyl chloride in the presence of a Lewis acid (e.g., ZnCl₂) under reflux conditions. Key parameters include stoichiometry (1:1.2 molar ratio of substrate to acylating agent) and reaction time (6–8 hours). Post-reaction quenching with ice-water and purification via recrystallization (ethanol/water) yields the product .
  • Suzuki Coupling : Using boronic acid derivatives with a pre-functionalized ethanone moiety. Optimize catalyst (Pd(PPh₃)₄, 5 mol%), base (Na₂CO₃), and solvent (toluene/ethanol) at 80–90°C for 12–24 hours. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm successful synthesis?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : A singlet at δ ~2.6 ppm (CH₃ of ethanone) and aromatic protons in δ 7.0–8.5 ppm (furopyridine ring).
  • ¹³C NMR : A carbonyl signal at δ ~200 ppm (C=O) and chlorine-induced deshielding in the pyridine ring carbons .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 209.6 (calculated for C₉H₆ClNO₂) with retention time ~1.2–1.5 minutes (C18 column, acetonitrile/water gradient) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹ .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods for all procedures .
  • Spill Management : Absorb with inert material (sand), collect in sealed containers, and dispose as hazardous waste .
  • First Aid : For skin contact, wash with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data between theoretical predictions (DFT) and experimental results for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., C=O: 1.22 Å, C-Cl: 1.73 Å) with DFT-optimized structures (B3LYP/6-311G** basis set). Use SHELXL for refinement .
  • Multi-NMR Validation : Assign 2D NMR (COSY, HSQC) to confirm coupling patterns and quench discrepancies (e.g., overlapping aromatic signals) .

Q. How can Design of Experiments (DOE) optimize the bromination step in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Factors : Vary Br₂ stoichiometry (1.0–1.5 eq), reaction time (2–6 hours), and temperature (20–40°C) .
  • Response Variables : Yield (HPLC purity >95%) and reaction efficiency (LC-MS monitoring).
  • Statistical Analysis : Use ANOVA to identify significant factors. Microwave-assisted synthesis (140°C, 4 hours) reduces side reactions .

Q. What computational methods elucidate the electronic properties of this compound and its metal complexes?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For metal complexes (e.g., Cu²⁺), study ligand-to-metal charge transfer (TD-DFT) .
  • Molecular Docking : Screen for antimicrobial activity by docking into bacterial enzyme active sites (e.g., E. coli DNA gyrase) using AutoDock Vina .

Q. How does the chlorofuropyridine core influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilic Substitution : Chlorine directs electrophiles to the C-5 position of the pyridine ring. Validate via regioselective Suzuki-Miyaura coupling (C-5 aryl derivatives) .
  • Nucleophilic Aromatic Substitution : React with amines (e.g., piperazine) at C-4 under mild conditions (DMF, 60°C, 12 hours) .

Q. How to evaluate the antimicrobial efficacy of derivatives, including MIC determination and SAR analysis?

  • Methodological Answer :
  • MIC Assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity (MIC ~2–4 µg/mL) .
  • SAR Insights : Chlorine at C-4 enhances membrane permeability, while ethanone facilitates hydrogen bonding with target enzymes .

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Reactant of Route 1
Reactant of Route 1
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

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